5-Methyl-7-phenyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
5-Methyl-7-phenyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-phenyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the reaction of a diazatricyclodecane derivative with a phenyl-substituted tetrahydroxybutyl compound under controlled conditions. The reaction typically requires the use of a strong acid or base as a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-phenyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
5-Methyl-7-phenyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-7-phenyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Used as a ligand in catalysis.
MPTP: A precursor to the neurotoxin MPP+, used in research on Parkinson’s disease.
Uniqueness
5-Methyl-7-phenyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific structure and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C19H26N2O5 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-methyl-7-phenyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C19H26N2O5/c1-18-8-20-10-19(17(18)26,12-5-3-2-4-6-12)11-21(9-18)16(20)15(25)14(24)13(23)7-22/h2-6,13-16,22-25H,7-11H2,1H3 |
InChI Key |
NARJAFSIHPMUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C(C(C(CO)O)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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